molecular formula C25H26N4O3S B2932762 (6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 852134-59-9

(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No. B2932762
CAS RN: 852134-59-9
M. Wt: 462.57
InChI Key: NYJKUBPSZCWZGE-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole and indole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons . These compounds have been found in many important synthetic drug molecules and have shown diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of thiazole and indole rings . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The indole ring, similar to the benzene ring, undergoes electrophilic substitution due to excessive π-electrons delocalization .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been identified as potent anticancer agents. The presence of the thiazole ring in molecules like dabrafenib and dasatinib, which are clinically used anticancer medicines, underscores the significance of this moiety in drug design . The compound may interact with cancer cell pathways, potentially inhibiting tumor growth or inducing apoptosis in cancer cells.

Antimicrobial Properties

Thiazole compounds exhibit a broad spectrum of antimicrobial activities. For instance, sulfazole, a thiazole derivative, is known for its antimicrobial properties . The compound could be explored for its efficacy against various bacterial and fungal pathogens, contributing to the development of new antibiotics.

Anti-Inflammatory and Analgesic Effects

Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . The compound could be studied for its potential to reduce inflammation and pain, which would be beneficial in treating conditions like arthritis and other inflammatory diseases.

Antiretroviral Potential

Thiazole derivatives have been investigated for their antiretroviral activities. The compound could be evaluated for its effectiveness in inhibiting HIV-1, offering a new avenue for HIV treatment .

Antioxidant Properties

Thiazoles are known to possess antioxidant properties, which play a role in preventing oxidative stress-related diseases . The compound could be studied for its capacity to scavenge free radicals, thereby protecting cells from oxidative damage.

Hepatoprotective Effects

The hepatoprotective activity of thiazole derivatives makes them candidates for treating liver disorders . The compound could be evaluated for its ability to protect the liver from toxic substances and improve liver function.

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. As similar compounds have shown diverse biological activities, this compound also has an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-17-23(33-25-26-20(16-29(17)25)18-8-10-19(31-2)11-9-18)24(30)28-14-12-27(13-15-28)21-6-4-5-7-22(21)32-3/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJKUBPSZCWZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

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